molecular formula C14H12N4O4 B3059849 methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1351398-31-6

methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3059849
CAS No.: 1351398-31-6
M. Wt: 300.27
InChI Key: JKJFWSCPZVOICJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-(1,3-dioxoisoindolin-2-yl)ethyl group and at the 4-position with a methyl carboxylate. The triazole ring offers a rigid, planar structure conducive to π-π stacking interactions, while the isoindole dione moiety (a phthalimide derivative) introduces strong electron-withdrawing properties. The ethyl linker between the triazole and isoindole dione provides conformational flexibility, which may influence binding affinity in biological systems. The methyl ester group enhances solubility in polar solvents compared to bulkier esters.

Properties

IUPAC Name

methyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-22-14(21)11-8-17(16-15-11)6-7-18-12(19)9-4-2-3-5-10(9)13(18)20/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJFWSCPZVOICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111697
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID301111697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351398-31-6
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351398-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring and an isoindole moiety, which are known to impart various biological properties. The molecular formula is C12H12N4O4C_{12}H_{12}N_4O_4, and its IUPAC name is this compound. The presence of the triazole ring is particularly notable as it contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole linkage. Various methods have been reported in literature for synthesizing triazole derivatives, including click chemistry approaches that enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For example, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4

These results indicate that the compound may act through mechanisms such as thymidylate synthase inhibition, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives are recognized for their antimicrobial properties. Studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

This antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .

Mechanistic Insights

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions necessary for enzyme function.
  • Disruption of Cell Membrane Integrity : The hydrophobic regions of the molecule may interact with lipid bilayers.
  • Induction of Apoptosis : By inhibiting specific pathways involved in cell survival.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Case Study 1 : A study published in Medicinal Chemistry explored a series of triazole derivatives that exhibited potent anticancer activity against various cell lines. The study found that modifications to the isoindole structure enhanced activity significantly .

Case Study 2 : Another investigation focused on antimicrobial properties demonstrated that specific structural modifications led to increased potency against resistant strains of bacteria .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs such as triazole/pyrazole cores, ester functionalities, or isoindole dione groups:

Compound Name Core Structure Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Features
Target Compound: Methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole - 4-COOCH3
- 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)
C14H12N4O4 324.27 Methyl ester, ethyl-linked isoindole dione, planar triazole core
Ethyl 3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (21jh) Triazole-Pyrazole - 4-COOCH2CH3
- Triazole-linked (CH2-isoindole dione)
C19H17N7O4 431.39 Hybrid triazole-pyrazole, ethyl ester, methyl-linked isoindole dione
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylate Pyrazole - 4-COO-isoindole dione
- 1-Ethyl, 3-(1-methylpyrazol-4-yl)
C20H18N6O4 406.40 Pyrazole core, isoindole dione ester, alkyl and heteroaryl substituents
Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole - 4-COOCH2CH3
- 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)
C14H17N3O4 291.30 Ethyl ester, hydroxy-methoxyphenyl substituent, no isoindole dione

Functional Differences and Implications

Core Heterocycle: The target compound’s triazole core contrasts with pyrazole-based analogs (e.g., ). Pyrazole-containing analogs (e.g., 21jh ) may exhibit additional hydrogen-bonding capacity due to NH groups, influencing bioavailability.

Ester Groups :

  • Methyl esters (target compound) are less lipophilic than ethyl esters (21jh ), suggesting improved aqueous solubility.
  • The isoindole dione ester in introduces a bulky, planar aromatic system, which may reduce membrane permeability compared to alkyl esters.

Substituent Effects :

  • The ethyl-linked isoindole dione in the target compound provides a rigid, electron-withdrawing moiety that could stabilize charge interactions in enzyme-binding pockets.
  • Analogs like replace the isoindole dione with a methoxyphenyl group, increasing hydrophobicity and altering metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the triazole core. Key steps include:

  • Step 1 : Synthesis of the phthalimide-ethyl azide intermediate by reacting 2-(azidoethyl)isoindoline-1,3-dione with methyl propiolate under reflux in toluene .
  • Step 2 : Purification via recrystallization (e.g., DMF/acetic acid mixture) to isolate the triazole product.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. acetic acid) and catalyst loading (e.g., CuSO₄·5H₂O/sodium ascorbate) can improve yields. Reaction progress should be monitored via TLC and FTIR for azide consumption .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Triazole C4 proton at δ ~8.1 ppm (singlet).
  • Phthalimide carbonyl carbons at δ ~167–170 ppm.
  • Ethyl linker protons (CH₂) between δ 3.5–4.5 ppm .
  • FTIR : Peaks at ~1710 cm⁻¹ (ester C=O) and ~1770 cm⁻¹ (phthalimide C=O) confirm functional groups.
  • Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. What role does the phthalimide moiety play in modulating the compound’s reactivity and stability?

  • Methodological Answer : The phthalimide group enhances electron-withdrawing effects, stabilizing the triazole core during nucleophilic substitution or hydrolysis.

  • Experimental Design : Compare reaction kinetics of the phthalimide-containing compound with analogs lacking this group under acidic/basic conditions.
  • Data Analysis : Monitor degradation via HPLC and quantify activation energy barriers using Arrhenius plots .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or interaction with enzymes?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electrostatic potential surfaces and H-bonding sites.
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., α-glucosidase). Analyze binding poses and affinity scores, focusing on triazole-phthalimide interactions with active-site residues .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Perform HSQC and HMBC to resolve signal overlap. For example, HMBC correlations between the triazole C4 proton and adjacent carbonyl carbons confirm connectivity.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure. For instance, single-crystal X-ray diffraction (Mo-Kα radiation) can reveal bond lengths/angles and confirm the triazole-phthalimide spatial arrangement .

Q. What strategies address low solubility of the compound in aqueous media for biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via ester hydrolysis or amidation of the carboxylate moiety. Monitor solubility changes via UV-Vis spectroscopy .

Methodological Challenges in Data Interpretation

Q. How to analyze reaction mechanisms for unexpected byproducts (e.g., regioisomers) during triazole synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts via high-resolution mass spectrometry and fragmentation patterns.
  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., azide vs. alkyne reactivity) .

Q. What experimental and computational approaches validate the compound’s conformational stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent NMR : Acquire ¹H NMR spectra in buffered D₂O (pH 2–12) to track protonation/deprotonation of the triazole N2 atom.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess conformational flexibility and hydrogen-bonding networks in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate

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